molecular formula C22H22N4O4S B2490262 N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide CAS No. 898622-31-6

N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide

Cat. No.: B2490262
CAS No.: 898622-31-6
M. Wt: 438.5
InChI Key: JQIFTZICKKFGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide are often synthesized and characterized to understand their properties and potential applications. For example, sulfanilamide derivatives have been synthesized and characterized using techniques like IR, NMR, and UV-Vis spectra, with their crystal structures determined by X-ray diffraction. These methods help in understanding the molecular conformation and hydrogen bond network properties of such compounds, which are crucial for their potential applications in scientific research (Lahtinen et al., 2014).

Potential Biological Activities

The biological activities of compounds structurally related to this compound are diverse and can include antimicrobial and enzyme inhibition properties. For instance, sulfanilamide derivatives have been screened for their antibacterial and antifungal activities against various strains, providing insights into their potential use in developing new antimicrobial agents (Lahtinen et al., 2014). Another study on oxadiazole derivatives demonstrated their potential in inhibiting enzymes like acetylcholinesterase, suggesting their possible application in treating diseases related to enzyme dysfunction (Rehman et al., 2013).

Chemiluminescence and Antioxidant Activities

Some derivatives have been explored for their chemiluminescence properties, which could be useful in analytical chemistry and biological imaging. The base-induced decomposition of certain sulfanyl-substituted dioxetanes, for example, has been studied for light emission, suggesting applications in chemiluminescent probes or sensors (Watanabe et al., 2010). Additionally, the antioxidant activity of certain heterocyclic compounds has been evaluated, indicating their potential as sources of biologically active compounds with antioxidant properties, which could have implications in pharmaceuticals and nutraceuticals (Firpo et al., 2019).

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-3-30-18-10-4-15(5-11-18)12-19-21(29)24-22(26-25-19)31-13-20(28)23-17-8-6-16(7-9-17)14(2)27/h4-11H,3,12-13H2,1-2H3,(H,23,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIFTZICKKFGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.